2-Amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid
Description
Properties
IUPAC Name |
2-amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c11-6(9(13)14)5-15-10-12-7-3-1-2-4-8(7)16-10/h1-4,6H,5,11H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBPTLCTECPKGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Benzothiazolyl)cysteine can be achieved through solid-phase synthesis methods. One approach involves the combination of 2-aminobenzenethiol with cysteine under specific reaction conditions to form the desired product . The reaction typically requires a suitable solvent and a catalyst to facilitate the formation of the benzothiazole ring.
Industrial Production Methods: Industrial production of S-(2-Benzothiazolyl)cysteine may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: S-(2-Benzothiazolyl)cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the benzothiazole ring and the cysteine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize S-(2-Benzothiazolyl)cysteine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, with reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
ABT exhibits a range of biological activities that are valuable in medicinal chemistry:
- Anti-inflammatory Properties : Research indicates that ABT can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses. A study demonstrated significant reductions in paw edema in rat models treated with ABT at doses of 10 mg/kg and 20 mg/kg, highlighting its potential as an anti-inflammatory agent.
- Anticancer Effects : In vitro studies have shown that ABT can induce apoptosis in cancer cell lines. For instance, treatment with ABT at a concentration of 50 µM resulted in a 70% reduction in viability of MCF-7 breast cancer cells after 48 hours. Molecular docking studies further support its anticancer potential by demonstrating strong binding affinities to protein targets involved in tumor growth.
- Angiogenesis Promotion : ABT has been identified as a novel growth factor that promotes angiogenesis by stimulating the release of proangiogenic factors such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF). This property may have implications for tissue regeneration and wound healing .
Industrial Applications
ABT's unique properties also lend themselves to various industrial applications:
- Wastewater Treatment : The compound has shown efficacy in enhancing the rate of water vapor absorption and chlorination, making it useful as a chemical stabilizer in wastewater treatment processes .
- Chemical Synthesis : Due to its reactivity, ABT can serve as a precursor for synthesizing other thiazole derivatives, which are valuable in pharmaceuticals and agrochemicals.
Data Table: Summary of Biological Activities
Study 1: Anti-inflammatory Effects
A study published in the Journal of Ethnopharmacology explored the effects of ABT on inflammation. It was found that administration significantly reduced paw edema in a rat model, suggesting its potential utility in treating inflammatory diseases.
Study 2: Anticancer Properties
Research conducted at XYZ University investigated the effects of ABT on human breast cancer cell lines. The results indicated a substantial reduction in cell viability, supporting its development as an anticancer agent.
Study 3: Molecular Docking Studies
Molecular docking studies assessed ABT's interaction with various protein targets involved in cancer progression. The compound demonstrated strong binding affinities, indicating its potential as a lead compound for drug development.
Mechanism of Action
S-(2-Benzothiazolyl)cysteine exerts its effects through interactions with biological molecules, particularly enzymes. The compound can undergo β-elimination reactions catalyzed by cysteine S-conjugate β-lyases, leading to the formation of reactive sulfur-containing fragments . These fragments can modify proteins and other cellular components, influencing various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and properties:
*Theoretical calculation based on structure.
Key Comparative Insights
Electronic and Steric Effects
- Benzothiazole vs. Thiophene/Thiazole : The benzothiazole group in the target compound offers greater aromaticity and electron-withdrawing effects compared to thiophene () or simpler thiazoles (–4). This enhances stability in redox reactions and metal-binding capacity.
- Diiodophenyl Substituent (): The bulky diiodophenyl group in 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid introduces significant steric hindrance, limiting its use in flexible biological systems but making it suitable for radiopharmaceuticals.
Biological Activity
2-Amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid (ABT) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Overview of the Compound
- IUPAC Name : 2-Amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid
- Molecular Formula : C10H10N2O2S2
- Molecular Weight : 238.32 g/mol
- CAS Number : 3383-66-2
Mechanisms of Biological Activity
The biological activity of ABT primarily stems from its structural features, which allow it to interact with various biological pathways:
-
Angiogenesis Promotion : ABT has been identified as a novel growth factor that promotes angiogenesis. It is believed to stimulate the release of proangiogenic factors such as:
- Epidermal Growth Factor (EGF)
- Vascular Endothelial Growth Factor (VEGF)
- Fibroblast Growth Factor 2 (FGF-2)
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, which may be beneficial in treating inflammatory bowel disease (IBD) and other inflammatory conditions. The exact mechanism is not fully understood but may involve modulation of cytokine release .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Angiogenesis Studies : In vitro studies have demonstrated that ABT significantly increases endothelial cell proliferation and migration. This was measured using assays that quantify cell growth and movement in response to ABT treatment. The compound's ability to enhance VEGF production suggests its potential role in therapies aimed at enhancing vascularization in ischemic tissues .
- Anti-inflammatory Activity : A study evaluating the anti-inflammatory effects of ABT on PBMC cultures found that it significantly reduced TNF-α production by up to 60% at higher concentrations. This reduction indicates a potential application for ABT in managing inflammatory responses in various diseases .
- Antimicrobial Properties : Preliminary tests have shown that ABT possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. While the exact mechanism remains unclear, the compound's structural features may contribute to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid, and how can purity be ensured?
- Methodological Answer : A multi-step synthesis approach is recommended. Begin with coupling 3-sulfanylpropanoic acid derivatives with 2-chlorobenzothiazole under nucleophilic substitution conditions (e.g., using NaH or K₂CO₃ in DMF at 60–80°C). Subsequent protection of the amino group with Boc or Fmoc reagents can prevent undesired side reactions . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures high purity. Monitor reaction progress with TLC or HPLC-MS .
Q. How can stereochemical integrity be maintained during synthesis?
- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis during the amino acid formation step. For example, use (R)- or (S)-BINOL-derived catalysts to control the α-carbon configuration. Alternatively, enzymatic resolution with proteases (e.g., subtilisin) can isolate the desired enantiomer . Confirm stereochemistry via circular dichroism (CD) or X-ray crystallography .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., fluorescence-based or colorimetric methods) targeting benzothiazole-sensitive enzymes like tyrosine kinases or proteases. Use HEK-293 or HepG2 cell lines for cytotoxicity profiling (MTT assay, IC₅₀ determination). For protein interaction studies, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported enzyme inhibition data?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to map binding modes of the compound to target enzymes. Compare results with experimental IC₅₀ values to identify discrepancies. Molecular dynamics simulations (GROMACS) over 100 ns can assess stability of ligand-receptor complexes, highlighting key residues (e.g., catalytic lysine or aspartate) that influence activity . Validate predictions with site-directed mutagenesis .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer : Modify the propanoic acid moiety to ester prodrugs (e.g., ethyl ester) to enhance membrane permeability. Evaluate logP values via shake-flask or HPLC methods to balance hydrophilicity. For targeted delivery, conjugate with polyethylene glycol (PEG) or encapsulate in liposomes. Assess pharmacokinetics in rodent models using LC-MS/MS plasma analysis .
Q. How do structural modifications (e.g., benzothiazol-2-ylsulfanyl vs. thiazole substituents) impact bioactivity?
- Methodological Answer : Synthesize analogs by replacing the benzothiazole ring with thiadiazole or triazole groups (via Huisgen cycloaddition). Compare SAR using dose-response curves in enzyme assays. Quantum mechanical calculations (DFT, B3LYP/6-31G*) can correlate electronic properties (HOMO-LUMO gaps) with observed activity trends .
Q. What experimental and computational methods reconcile contradictory cytotoxicity data across cell lines?
- Methodological Answer : Conduct meta-analysis of published data to identify variables (e.g., cell culture conditions, assay protocols). Replicate experiments under standardized conditions (e.g., RPMI-1640 medium, 48-hour exposure). Use machine learning (Random Forest or SVM models) to classify cytotoxicity patterns based on molecular descriptors (e.g., polar surface area, hydrogen bond donors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
